Fluoromethyl phenyl sulfide

概述

描述

Fluoromethyl phenyl sulfide, also known as Phenyl trifluoromethyl sulfide, is a chemical compound with the formula C7H5F3S . It has a molecular weight of 178.175 .

Molecular Structure Analysis

The molecular structure of Fluoromethyl phenyl sulfide is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Fluoromethyl phenyl sulfide may participate in fluoroalkylation reactions. In these reactions, fluorine substitution can dramatically influence the chemical outcome . Fluoroalkylation, which involves the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds .Physical And Chemical Properties Analysis

Fluoromethyl phenyl sulfide is a solid at 20 degrees Celsius . It has a density of 1.249 g/mL at 25 °C . It has a refractive index of n20/D 1.466 .科学研究应用

Synthesis of Fluoroalkenes

Fluoromethyl phenyl sulfide is a significant intermediate in the synthesis of fluoroalkenes. It's involved in reactions with diethylaminosulfur trifluoride to produce fluoromethyl phenyl sulfone, a key reagent in this process. These reactions are integral in halogenation and fluorination processes, contributing to advancements in organic synthesis (J. McCarthy, D. Matthews, J. Paolini, 2003).

Facilitating Synthesis of α-Monofluoromethyl Alcohols

The compound plays a pivotal role in the nucleophilic monofluoromethylations of aldehydes, using derivatives like fluoromethyl phenyl sulfone or fluorobis(sulfonyl)methanes. It's part of a synthetic approach toward β-monofluorinated alcohols, enhancing the versatility and efficiency of fluoroorganic compound synthesis (G. Prakash, Nana Shao, Zhe Zhang, C. Ni, F. Wang, R. Haiges, G. Olah, 2012).

Production of Fluoromethylketones

Fluoromethyl phenyl sulfoxide has been utilized in the production of fluoromethylketones and vinyl fluorides. This involves reactions like alkylation and pyrolysis, demonstrating the compound's utility in creating diverse organic molecules, particularly in the field of organic chemistry and material science (V. Reutrakul, V. Rukachaisirikul, 1983).

Designing Fluorescent Probes

In the design of fluorescent probes for bioimaging, fluoromethyl phenyl sulfide derivatives have been employed. They are crucial in developing probes for detecting small biomolecules, demonstrating the compound's application in biomedical research and diagnostic imaging (Xiao-yan Zhu, Hao Wu, Xiaofeng Guo, Hong Wang, 2019).

Electrophilic Fluoromethylating Reagent

The compound has been explored as a component in creating novel electrophilic fluoromethylating protocols. These protocols have enhanced reactivity towards a variety of nucleophilic species, yielding difluoromethylated products. This application signifies its importance in synthetic chemistry for generating fluoroalkylated compounds (G. Prakash, Zhe Zhang, F. Wang, C. Ni, G. Olah, 2011).

安全和危害

Fluoromethyl phenyl sulfide may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this chemical .

未来方向

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative . The exploration of enantioselective radical flurosulfonylation is highly in demand .

属性

IUPAC Name |

fluoromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJQWFUQFDIBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415646 | |

| Record name | FLUOROMETHYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoromethyl phenyl sulfide | |

CAS RN |

60839-94-3 | |

| Record name | FLUOROMETHYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

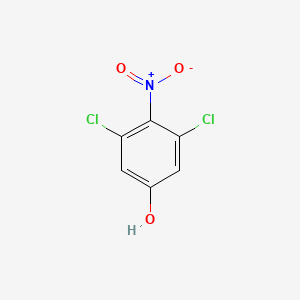

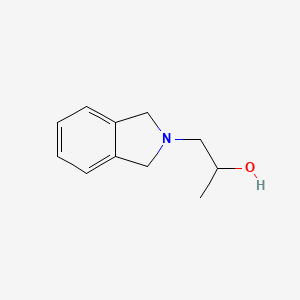

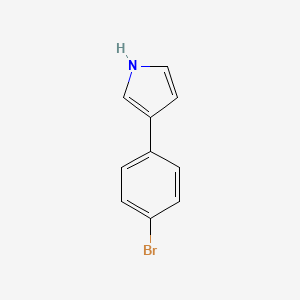

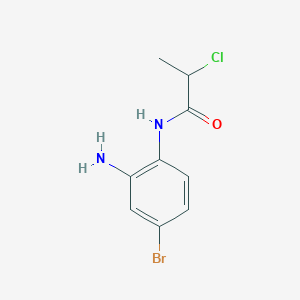

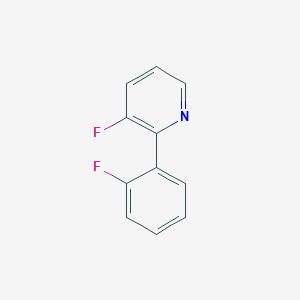

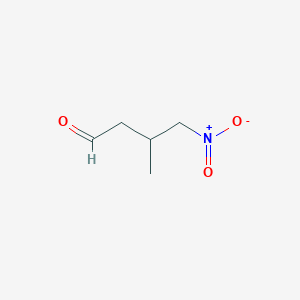

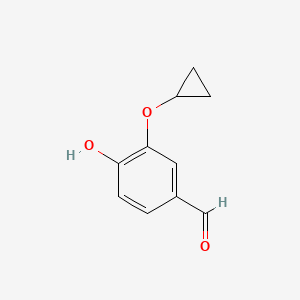

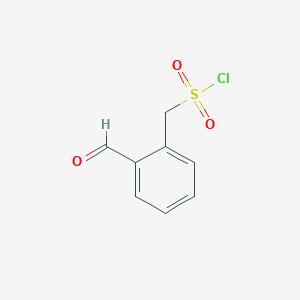

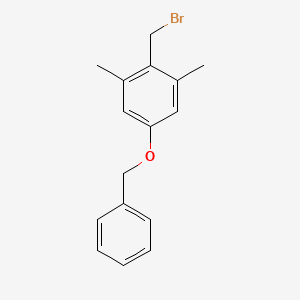

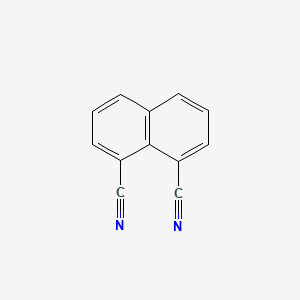

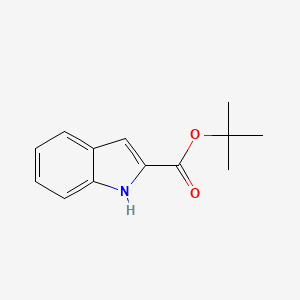

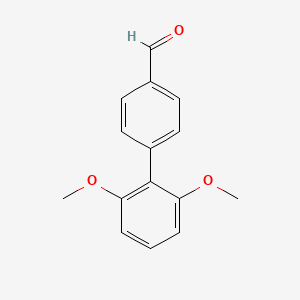

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1624355.png)